1-(2,4-Dimethoxyphenyl)but-3-en-1-amine
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Overview
Description
1-(2,4-Dimethoxyphenyl)but-3-en-1-amine is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and an amine group attached to a but-3-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)but-3-en-1-amine typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable amine precursor under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the separation and purification of the product are crucial steps, often involving crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethoxyphenyl)but-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, or thiols.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)but-3-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
- 1-(2,4-Dimethoxyphenyl)ethan-1-amine
- 1-(3,4-Dimethoxyphenyl)but-3-en-1-amine
- 1-(2,4-Dimethoxyphenyl)prop-2-en-1-amine
Comparison: 1-(2,4-Dimethoxyphenyl)but-3-en-1-amine is unique due to its specific substitution pattern and the presence of a but-3-en-1-yl chain. This structural uniqueness can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C12H17NO2/c1-4-5-11(13)10-7-6-9(14-2)8-12(10)15-3/h4,6-8,11H,1,5,13H2,2-3H3 |
InChI Key |
VKCAJEVMILXZHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CC=C)N)OC |
Origin of Product |
United States |
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